molecular formula C9H11BrO2S B6249445 4-(5-bromothiophen-2-yl)oxan-4-ol CAS No. 140618-92-4

4-(5-bromothiophen-2-yl)oxan-4-ol

Cat. No. B6249445
CAS RN: 140618-92-4
M. Wt: 263.2
InChI Key:
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Description

Compounds like “4-(5-bromothiophen-2-yl)oxan-4-ol” belong to a class of organic compounds known as thiophenes, which are aromatic compounds that contain a five-membered ring with one sulfur atom and four carbon atoms .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. The specific molecular structure of “4-(5-bromothiophen-2-yl)oxan-4-ol” is not available in the literature .


Chemical Reactions Analysis

Thiophene compounds can undergo a variety of chemical reactions, including electrophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and oxidation . The specific chemical reactions involving “4-(5-bromothiophen-2-yl)oxan-4-ol” are not available in the literature.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and spectral properties. The specific physical and chemical properties of “4-(5-bromothiophen-2-yl)oxan-4-ol” are not available in the literature .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for drugs or bioactive compounds. As “4-(5-bromothiophen-2-yl)oxan-4-ol” is not a known drug or bioactive compound, its mechanism of action is not available in the literature .

Safety and Hazards

The safety and hazards of a compound are typically provided in its Material Safety Data Sheet (MSDS). This includes information on its toxicity, flammability, and environmental impact. The MSDS for “4-(5-bromothiophen-2-yl)oxan-4-ol” is not available in the literature .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(5-bromothiophen-2-yl)oxan-4-ol involves the conversion of 5-bromothiophene to 5-bromothiophene-2-carbaldehyde, followed by a Grignard reaction with ethylene oxide to form the desired product.", "Starting Materials": [ "5-bromothiophene", "Methylmagnesium bromide", "Ethylene oxide", "Acetic acid", "Sodium hydroxide", "Diethyl ether", "Water" ], "Reaction": [ "1. 5-bromothiophene is reacted with acetic acid and sodium hydroxide to form 5-bromothiophene-2-carbaldehyde.", "2. The resulting aldehyde is then reacted with methylmagnesium bromide to form the corresponding alcohol.", "3. Ethylene oxide is added to the reaction mixture and stirred at room temperature for several hours to form the desired product, 4-(5-bromothiophen-2-yl)oxan-4-ol.", "4. The reaction mixture is quenched with water and extracted with diethyl ether to isolate the product." ] }

CAS RN

140618-92-4

Product Name

4-(5-bromothiophen-2-yl)oxan-4-ol

Molecular Formula

C9H11BrO2S

Molecular Weight

263.2

Purity

95

Origin of Product

United States

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